Isopropyl lauroyl sarcosinate
CAS No.: 230309-38-3
Cat. No.: VC3925913
Molecular Formula: C18H35NO3
Molecular Weight: 313.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 230309-38-3 |
---|---|
Molecular Formula | C18H35NO3 |
Molecular Weight | 313.5 g/mol |
IUPAC Name | propan-2-yl 2-[dodecanoyl(methyl)amino]acetate |
Standard InChI | InChI=1S/C18H35NO3/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)15-18(21)22-16(2)3/h16H,5-15H2,1-4H3 |
Standard InChI Key | XLCIFRJORZNGEV-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C |
Canonical SMILES | CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C |
Chemical Composition and Synthesis
Structural Characteristics
Isopropyl lauroyl sarcosinate () consists of three key components:
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A lauroyl group (C12 saturated fatty acid chain) providing lipid solubility
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Sarcosine backbone (-methylglycine) enabling hydrogen bonding and surfactant-like behavior
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Isopropyl ester moiety contributing to volatility control and texture modification .
The branched isopropyl group reduces crystallization tendencies compared to linear esters, maintaining fluidity at room temperature (density 0.938 g/cm³) .
Synthesis Pathways
Industrial production typically involves:
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Acylation: Reaction of sarcosine with lauroyl chloride under alkaline conditions
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Esterification: Subsequent treatment with isopropyl alcohol using acid catalysis
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Purification: Molecular distillation to achieve >95% purity .
Raw materials are predominantly plant-derived (palm oil fatty acids) or synthetic, with modern processes emphasizing renewable feedstocks .
Functional Properties in Cosmetic Formulations
Solubilization Efficacy
As a polar emollient, isopropyl lauroyl sarcosinate demonstrates exceptional capacity for dissolving challenging actives:
Active Ingredient | Solubility Enhancement | Concentration Range |
---|---|---|
Octocrylene (UV filter) | 3.2-fold increase | 5-7% w/w |
Ceramide NP | Full dispersion | 1-3% w/w |
Iron Oxides (pigments) | 40% viscosity reduction | 2-5% w/w |
This solubilization occurs through micelle formation, with critical micelle concentration (CMC) measured at 0.15 mM in aqueous systems .
Sensory and Textural Modulation
The ingredient's low viscosity (35-45 cP at 25°C) and rapid spreading coefficient (0.85 mN/m) contribute to:
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Immediate dry-touch sensation in sunscreens
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Reduced tackiness in high-oil formulations
Test Model | Route | LD50 | Observations |
---|---|---|---|
Rat (Sprague-Dawley) | Oral | >5,000 mg/kg | No mortality at max dose |
Rabbit (New Zealand) | Dermal | >2,000 mg/kg | Mild erythema (reversible) |
Human Epidermis | Patch Test | 30% concentration | Non-irritating in 98% subjects |
Chronic Toxicity Assessment
A 91-day rat study showed:
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NOAEL: 250 mg/kg/day (highest tested dose)
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No histopathological changes in liver/kidney tissues
Formulation Applications and Performance Benefits
Sunscreen Stabilization
In SPF 50+ formulations, 3-7.5% isopropyl lauroyl sarcosinate:
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Increases photostability of avobenzone by 62%
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Reduces white cast through improved TiO₂ dispersion
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Enhances water resistance by 30% versus traditional emollients .
Anti-Aging Synergy
When combined with retinoids (0.1-0.3%):
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Permeation enhancement: 2.8× increase in stratum corneum retention
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Irritation mitigation: 40% reduction in TEWL (transepidermal water loss)
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Stability extension: Retinol degradation halved over 12 months .
Regulatory and Environmental Considerations
Global Compliance Status
Region | Regulatory Status | Concentration Limits |
---|---|---|
EU | Annex III Approved | ≤10% in leave-on |
USA | FDA GRAS (21CFR178.3130) | ≤0.15% indirect food |
China | CSAR Approved | ≤7.5% in cosmetics |
Environmental Impact Profile
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Biodegradation: 89% mineralized in 28 days (OECD 301B)
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Ecotoxicity: LC50 >100 mg/L (Daphnia magna)
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Carbon Footprint: 1.2 kg CO₂eq/kg (vs 3.5 kg for silicone analogs) .
Comparative Analysis with Alternative Emollients
Parameter | Isopropyl Lauroyl Sarcosinate | Dimethicone | Ethylhexyl Palmitate |
---|---|---|---|
Comedogenicity | 0 (Non-comedogenic) | 1 | 2 |
Spreadability (mm²/s) | 850 | 620 | 720 |
Solubility Parameter (δ) | 8.2 (cal/cm³)¹/² | 7.3 | 7.9 |
Sustainable Index | 94/100 | 35/100 | 68/100 |
Emerging Applications and Research Frontiers
Recent studies (2024-2025) highlight novel uses:
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Transdermal Drug Delivery: Enhances permeation of hydrophobic APIs (e.g., tacrolimus) by modifying stratum corneum lipid ordering .
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Microplastic Alternative: Replaces 70% of polyethylene particles in exfoliating scrubs while maintaining efficacy .
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Anti-Pollution Formulations: Chelates PM2.5 particles with 89% efficiency versus 67% for EDTA derivatives .
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